
4-Cyano-3-nitrobenzoic acid
Overview
Description
4-Cyano-3-nitrobenzoic acid (CAS: 153775-42-9) is a nitro-substituted benzoic acid derivative with the molecular formula C₈H₄N₂O₄ (molecular weight: 192.13 g/mol) . It features a cyano (-CN) group at the para position and a nitro (-NO₂) group at the meta position relative to the carboxylic acid (-COOH) functionality. This compound is synthesized via nucleophilic substitution reactions, such as the displacement of chlorine in 4-chloro-3-nitrobenzoic acid using cuprous cyanide under high-temperature conditions .
This compound is widely employed in asymmetric catalysis, particularly in iridium-mediated transfer hydrogenation reactions, where it enhances enantioselectivity and diastereocontrol in C–C bond-forming processes . Its electron-withdrawing substituents (-CN and -NO₂) stabilize transition states in catalytic cycles, making it a preferred ligand in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-cyanobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 4-Cyano-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Cyano-3-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it a valuable building block in organic chemistry. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution and coupling reactions .
Catalysis
Research has shown that this compound can be employed as a catalyst modifier in asymmetric synthesis. It has been used to enhance diastereoselectivity in carbonyl crotylation reactions, demonstrating its utility in fine-tuning reaction pathways for desired stereochemical outcomes .
Biological Research
Biological Activity
The compound is under investigation for its potential biological activities, particularly its interactions with biomolecules. Studies suggest that the nitro group can be reduced to form reactive intermediates that may interact with biological targets, influencing molecular pathways and biological processes.
Drug Development
In medicinal chemistry, this compound serves as a building block for developing new pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cardiovascular disorders .
Industrial Applications
Dyes and Pigments
In the industrial sector, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to impart color to various materials, making it valuable in textile and coating industries .
Chemical Manufacturing
The compound is also used in the manufacturing of other industrial chemicals, where its reactivity can be harnessed to produce a wide range of products.
Case Study 1: Asymmetric Synthesis
In a study published in Organic Letters, researchers demonstrated that modifying a catalyst with this compound improved diastereoselectivity in carbonyl crotylation reactions. The findings indicated that varying the loading of the acid significantly affected the reaction outcomes, showcasing its role as an effective catalyst modifier .
Case Study 2: Pharmaceutical Applications
A patent application described a new process involving derivatives of this compound aimed at treating cardiovascular diseases. The compounds were shown to act as antagonists of mineralocorticoid receptors, suggesting potential therapeutic uses in managing conditions like heart failure and diabetic nephropathy .
Mechanism of Action
The mechanism of action of 4-Cyano-3-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares 4-cyano-3-nitrobenzoic acid with key analogues:
Key Observations :
- Electron-withdrawing effects: The -CN group in this compound provides stronger electron withdrawal than -Cl or -NHCH₃, enhancing its ability to polarize aromatic rings and stabilize reactive intermediates in catalysis .
- Steric and electronic tuning : Substitution at the 4-position significantly impacts reactivity. For example, 5- or 6-substituted nitrobenzoic acids exhibit reduced catalytic activity due to steric hindrance .
Reactivity and Catalytic Performance
This compound outperforms analogues in enantioselective reactions:
- In iridium-catalyzed anti-alkoxyallylation of aldehydes, it achieves 3.0:1 anti:syn diastereoselectivity , surpassing 3,4-dinitrobenzoic acid (3.5:1) and other derivatives .
- As an additive in carbonyl allylation, it enables 83% yield in the synthesis of C2-symmetric diols, comparable to Cl,MeO-BIPHEP-modified catalysts .
In contrast, 4-chloro-3-nitrobenzoic acid is primarily used as a precursor in API synthesis (e.g., mebendazole) due to its lower catalytic efficiency . 4-Nitrobenzoic acid , lacking a second electron-withdrawing group, is less effective in stabilizing transition states but finds use in polymer crosslinking .
Research Findings and Case Studies
- Case Study 1: In the synthesis of clavosolide A, this compound improved enantiomeric excess (80% ee) via Ir-BINAP complexes, outperforming nitrobenzoic acids without cyano substituents .
- Case Study 2: Substituting -CN with -Cl in 4-chloro-3-nitrobenzoic acid reduced diastereoselectivity by 40% in allylation reactions, highlighting the cyano group's electronic superiority .
Biological Activity
4-Cyano-3-nitrobenzoic acid (C₈H₄N₂O₄) is an aromatic compound characterized by the presence of both a cyano group and a nitro group attached to a benzoic acid structure. Its unique chemical structure contributes to its diverse biological activities, including potential anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Chemical Structure and Properties
The structural formula of this compound can be depicted as follows:
- Molecular Weight: 192.13 g/mol
- Functional Groups: Nitro (-NO₂), Cyano (-C≡N), Carboxylic Acid (-COOH)
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents. For instance, studies have reported inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.
3. Enzyme Inhibition
Studies suggest that compounds similar to this compound can inhibit specific enzymes, which may extend to this compound as well. The presence of the cyano and nitro groups allows for potential interactions with active sites of various enzymes, possibly leading to therapeutic applications in enzyme-related disorders.
Toxicity Profile
While this compound shows promising biological activities, its toxicity must be considered. It can be harmful if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings. The compound's toxicity profile indicates it should be used with caution in any potential therapeutic applications.
Synthesis and Applications
Various synthetic methods exist for producing this compound, allowing for controlled yields and purity levels. The compound serves as a precursor in organic synthesis and has potential applications in pharmaceuticals due to its biological activity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
4-Hydroxymethyl-3-nitrobenzoic acid | 1260834-31-8 | 0.98 | Hydroxymethyl substitution |
Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | 0.86 | Ester derivative |
4-Methyl-3,5-dinitrobenzoic acid | 16533-71-4 | 0.85 | Additional nitro groups |
3-Cyano-4-nitrobenzoic acid | 53403-980 | Similar structure | Different position of functional groups |
This table illustrates the diversity within the family of cyano-substituted benzoic acids while highlighting the unique positioning of functional groups in this compound that influences its reactivity and biological properties.
Case Studies
Several case studies have explored the biological activities of compounds related to or derived from this compound:
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various concentrations of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at higher concentrations.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups.
These findings support the potential therapeutic applications of this compound in treating infections and inflammatory diseases.
Q & A
Q. Basic: What is the primary role of 4-Cyano-3-nitrobenzoic acid in asymmetric catalysis?
Answer:
this compound acts as a cyclometallating agent in ortho-cyclometallated iridium catalysts, enabling enantioselective carbonyl allylation and crotylation reactions. Its electron-withdrawing substituents (cyano and nitro groups) stabilize the iridium complex, facilitating high enantiomeric excess (up to 89% ee) and anti-diastereoselectivity (3.0:1 anti:syn ratio) in transfer hydrogenative couplings . This catalytic system is critical for synthesizing chiral homoallylic alcohols from aldehydes or alcohols under mild conditions.
Q. Basic: What analytical methods are recommended for characterizing this compound and its catalytic intermediates?
Answer:
Key methods include:
- Single-crystal X-ray diffraction (using SHELX software for refinement ) to resolve catalyst structures.
- Chiral HPLC or NMR with chiral shift reagents to determine enantiomeric excess in reaction products.
- Mass spectrometry and FT-IR for verifying molecular composition and functional groups in synthesized compounds.
These techniques are standard in asymmetric catalysis studies to confirm structural integrity and stereochemical outcomes .
Q. Advanced: How do substituent effects on the benzoic acid scaffold influence catalytic performance?
Answer:
Substituents at the 4- and 3-positions (e.g., cyano and nitro groups) enhance catalytic activity by increasing electron-withdrawing effects, which stabilize the iridium complex and improve turnover. For example:
- This compound achieves 3.0:1 anti:syn selectivity, while 3,4-dinitrobenzoic acid yields 3.5:1 .
- Substitutions at the 5- or 6-positions reduce reactivity due to steric hindrance or electronic mismatches. Systematic Hammett studies or computational modeling (e.g., DFT) can further elucidate substituent impacts .
Q. Advanced: How should researchers address contradictions in catalytic efficiency between this compound and analogs like 3,4-dinitrobenzoic acid?
Answer:
Contradictions in diastereoselectivity or enantioselectivity can be resolved by:
- Conducting comparative kinetic studies under standardized conditions (solvent, temperature, catalyst loading).
- Analyzing electronic effects via Hammett plots or spectroscopic techniques (e.g., UV-Vis, XPS).
- Validating results through reproducibility trials across independent labs. Evidence from transfer hydrogenation reactions shows that 3,4-dinitrobenzoic acid may offer marginally better selectivity but lower availability, necessitating trade-offs in experimental design .
Q. Basic: What synthetic strategies are employed to prepare this compound?
Answer:
While not commercially available , synthesis typically involves:
Nitration of a benzoic acid derivative at the 3-position.
Cyanation via Sandmeyer reaction or palladium-catalyzed cross-coupling to introduce the 4-cyano group.
Purification via recrystallization or column chromatography.
Detailed protocols are scarce in the provided evidence, but analogous routes for nitrobenzoic acids (e.g., 3-nitro-4-methylbenzoic acid ) suggest similar methodologies apply.
Q. Advanced: What challenges arise in optimizing enantioselective reactions using this compound-based catalysts?
Answer:
Key challenges include:
- Sensitivity to reaction conditions : Temperature variations (±10°C) can reduce enantioselectivity by 5–10% .
- Ligand compatibility : (S)-SEGPHOS or (S)-DM-SEGPHOS ligands are optimal; others may erode stereocontrol .
- Substrate scope limitations : Aliphatic alcohols (e.g., geraniol) require longer reaction times.
Mitigation strategies involve DOE (Design of Experiments) screening and in situ monitoring (e.g., ReactIR) to identify optimal parameters .
Properties
IUPAC Name |
4-cyano-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPRJKPSKHSUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623133 | |
Record name | 4-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153775-42-9 | |
Record name | 4-Cyano-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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